InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1
. The canonical SMILES representation is CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl
.
This compound can be classified as:
The synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid; hydrochloride typically involves several key steps, which may include:
The molecular structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid; hydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and spatial arrangement.
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid; hydrochloride can participate in various chemical reactions, including:
These reactions are crucial for understanding its reactivity and potential applications in drug development.
The mechanism of action of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid; hydrochloride is not fully elucidated but may involve:
Further research is needed to clarify these mechanisms and their implications for therapeutic use.
The physical and chemical properties of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid; hydrochloride include:
These properties are essential for determining the suitability of the compound for different applications.
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid; hydrochloride has several potential applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: